2-chloro-6-(4-methoxyphenyl)-7-(4-methylphenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine
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Overview
Description
- This compound is a complex heterocyclic structure with fused rings, containing a chromeno-triazolo-pyrimidine core.
- Its systematic name provides insights into its composition: 2-chloro indicates a chlorine substitution, 6-(4-methoxyphenyl) and 7-(4-methylphenyl) denote aromatic substituents, and the fused rings form the chromeno-triazolo-pyrimidine scaffold.
- The compound’s unique structure suggests potential interesting properties and applications.
Preparation Methods
Synthetic Routes: While specific synthetic routes for this compound are not widely documented, we can explore strategies based on known reactions.
Reaction Conditions: Consider employing multicomponent reactions or heterocyclic annulations to construct the chromeno-triazolo-pyrimidine framework.
Industrial Production: Unfortunately, industrial-scale production methods remain scarce due to the compound’s complexity.
Chemical Reactions Analysis
Reactivity: The compound likely undergoes various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions: Explore Lewis acids for selective synthesis of related heterocycles.
Major Products: Detailed studies are needed, but potential products may include derivatives with altered substituents or functional groups.
Scientific Research Applications
Chemistry: Investigate its role as a building block for novel heterocyclic compounds.
Biology: Explore its potential as a bioactive molecule, especially considering its unique structure.
Medicine: Assess its pharmacological properties, such as anticancer or antimicrobial activity.
Industry: Investigate applications in materials science or catalysis.
Mechanism of Action
- Unfortunately, specific information on the mechanism of action for this compound is not readily available. Further research is necessary to elucidate its effects.
- Molecular targets and pathways remain unexplored, but its structural features may hint at potential interactions.
Comparison with Similar Compounds
Uniqueness: Highlight the compound’s distinct features, such as the fused chromeno-triazolo-pyrimidine system.
Similar Compounds: While I don’t have a direct list, consider exploring related heterocycles like pyrimidines, triazoles, or chromenes.
Properties
Molecular Formula |
C26H21ClN4O2 |
---|---|
Molecular Weight |
456.9 g/mol |
IUPAC Name |
4-chloro-9-(4-methoxyphenyl)-11-(4-methylphenyl)-8-oxa-12,13,15,17-tetrazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(10),2,4,6,13,15-hexaene |
InChI |
InChI=1S/C26H21ClN4O2/c1-15-3-5-16(6-4-15)24-22-23(30-26-28-14-29-31(24)26)20-13-18(27)9-12-21(20)33-25(22)17-7-10-19(32-2)11-8-17/h3-14,24-25H,1-2H3,(H,28,29,30) |
InChI Key |
ZLXLTACIJXDJME-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2C3=C(C4=C(C=CC(=C4)Cl)OC3C5=CC=C(C=C5)OC)NC6=NC=NN26 |
Origin of Product |
United States |
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